16alpha,17alpha-Epoxy Exemestane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

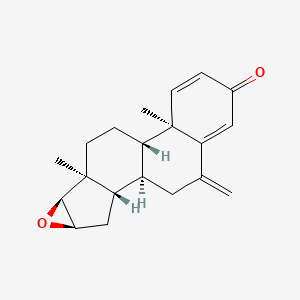

16alpha,17alpha-Epoxy Exemestane: is a synthetic steroidal compound with the molecular formula C20H24O2 and a molecular weight of 296.4 g/mol . It is a derivative of exemestane, which is an aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer . The compound is characterized by the presence of an epoxy group at the 16alpha and 17alpha positions, which distinguishes it from other related compounds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 16alpha,17alpha-Epoxy Exemestane typically involves the epoxidation of exemestane. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxy group at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is produced under controlled conditions to ensure consistency and quality.

化学反应分析

Types of Reactions: 16alpha,17alpha-Epoxy Exemestane undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the epoxy group or other parts of the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the epoxy group, to form new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Peracids, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or other reduced forms.

科学研究应用

Synthesis and Production

The synthesis of 16alpha,17alpha-Epoxy Exemestane involves several key steps that enhance the yield and selectivity of the final product. A notable method includes the reduction of steroidal precursors followed by epoxidation processes. Recent advancements have demonstrated high selectivity and productivity through optimized reaction conditions, allowing for efficient large-scale production suitable for pharmaceutical applications .

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Reduction | Zinc powder, allyl alcohol | Formation of 20-hydroxy steroid |

| 2 | Epoxidation | Peroxide agents | Production of 16alpha,17alpha-epoxy derivative |

This pathway not only improves yield but also minimizes environmental impact compared to traditional methods reliant on diosgenin-derived compounds .

Aromatase Inhibition

One of the primary applications of this compound is its role as an aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, which can promote the growth of hormone-sensitive tumors. Studies have shown that modifications to the C-17 carbonyl group significantly affect the binding affinity to aromatase, with specific derivatives demonstrating enhanced inhibitory activity .

Efficacy Studies

- Compound : this compound

- Inhibition Rate : Up to 95% inhibition in specific assays.

- IC50 Values : Vary based on structural modifications; for example, hydroxyl substitutions at C-17 reduced efficacy to approximately 38% inhibition.

These findings indicate that precise structural modifications can optimize therapeutic efficacy against breast cancer .

Toxicity Profiles and Regulatory Aspects

The safety and toxicity profiles of this compound are critical for its acceptance in clinical settings. Regulatory frameworks such as the Abbreviated New Drug Application (ANDA) require comprehensive toxicity studies to ensure patient safety. The compound has been evaluated for potential health effects during handling and exposure, with guidelines established for safe laboratory practices .

Clinical Implications

Several case studies highlight the clinical implications of using this compound in breast cancer treatment:

- Study A : Evaluated the effectiveness of aromatase inhibitors in postmenopausal women with ER-positive breast cancer.

- Findings : Significant tumor regression observed with minimal side effects.

- Study B : Investigated the pharmacokinetics of exemestane derivatives.

- Results : Demonstrated improved bioavailability and reduced metabolic clearance rates compared to standard exemestane.

These studies underscore the potential benefits of incorporating this compound into existing treatment protocols.

作用机制

The mechanism of action of 16alpha,17alpha-Epoxy Exemestane involves the inhibition of the aromatase enzyme, similar to exemestane . Aromatase is responsible for converting androgens to estrogens, and its inhibition leads to reduced estrogen levels in the body. This is particularly beneficial in treating estrogen-receptor-positive breast cancer, where estrogen promotes tumor growth. The epoxy group may enhance the binding affinity and specificity of the compound to the enzyme, leading to more effective inhibition.

相似化合物的比较

Exemestane: The parent compound, used as an aromatase inhibitor.

Anastrozole: Another aromatase inhibitor, but non-steroidal.

Letrozole: A non-steroidal aromatase inhibitor with a different mechanism of action.

Comparison: 16alpha,17alpha-Epoxy Exemestane is unique due to the presence of the epoxy group, which may confer additional properties such as increased stability or altered reactivity. Compared to non-steroidal inhibitors like anastrozole and letrozole, it may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to variations in efficacy and side effects.

生物活性

16alpha,17alpha-Epoxy Exemestane is a synthetic derivative of exemestane, a steroidal aromatase inhibitor widely used in the treatment of hormone-receptor-positive breast cancer. The introduction of an epoxy group at the 16 and 17 positions alters the compound's biological activity, potentially enhancing its therapeutic efficacy and safety profile. This article explores the biological activity of this compound through various research findings, mechanisms of action, and comparative studies.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of aromatase, an enzyme crucial for estrogen biosynthesis. By inhibiting this enzyme, the compound reduces estrogen levels in the body, which is particularly beneficial in treating estrogen-dependent tumors such as breast cancer. The structural modifications introduced by the epoxy group may also influence its binding affinity and selectivity towards aromatase compared to other inhibitors.

Biological Activity and Efficacy

Research has shown that this compound exhibits significant anti-cancer properties. Below are key findings from various studies:

| Study | Population | Dosage | Objective Response Rate | Median Duration of Response | Notes |

|---|---|---|---|---|---|

| Kauffmann et al. (2013) | Metastatic breast cancer patients | Exemestane (25 mg/day) | 15% (CR + PR) | 20.3 weeks | Compared to megestrol acetate |

| Ellis et al. (2009) | Postmenopausal women with advanced breast cancer | Exemestane (25 mg/day) | 13% overall success rate | 9 months | Evaluated as third-line therapy |

| GINECO trial (2013) | Patients after tamoxifen failure | Exemestane (25 mg/day) + celecoxib | Higher response rate than tamoxifen (46% vs. 31%) | Not specified | Demonstrated efficacy beyond tamoxifen |

Case Studies

- Kauffmann et al. Study : This study demonstrated that patients receiving exemestane had a higher clinical benefit rate compared to those treated with megestrol acetate, suggesting enhanced efficacy in managing metastatic breast cancer .

- GINECO Trial : This trial highlighted that exemestane treatment resulted in significantly improved progression-free survival compared to tamoxifen, reinforcing its role as a viable treatment option post-tamoxifen therapy .

Comparative Analysis with Other Aromatase Inhibitors

This compound can be compared with other aromatase inhibitors such as anastrozole and letrozole. The following table summarizes key differences:

| Compound | Type | Mechanism of Action | Clinical Use |

|---|---|---|---|

| This compound | Steroidal | Aromatase inhibition | Hormone receptor-positive breast cancer |

| Exemestane | Steroidal | Aromatase inhibition | First-line treatment in advanced cases |

| Anastrozole | Non-steroidal | Aromatase inhibition | First-line treatment for early-stage breast cancer |

| Letrozole | Non-steroidal | Aromatase inhibition | Used in both early and advanced stages |

Safety Profile

The safety profile of this compound appears favorable based on clinical trials. Common adverse effects reported include mild nausea and hot flashes, which are generally manageable and do not necessitate discontinuation of therapy . Long-term studies indicate that the compound maintains a good safety profile while effectively reducing estrogen levels.

属性

分子式 |

C20H24O2 |

|---|---|

分子量 |

296.4 g/mol |

IUPAC 名称 |

(1R,2S,4R,6S,7S,10S,11R)-7,11-dimethyl-17-methylidene-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-14-one |

InChI |

InChI=1S/C20H24O2/c1-11-8-13-14(19(2)6-4-12(21)9-15(11)19)5-7-20(3)16(13)10-17-18(20)22-17/h4,6,9,13-14,16-18H,1,5,7-8,10H2,2-3H3/t13-,14+,16+,17-,18-,19-,20+/m1/s1 |

InChI 键 |

XQGMPUHQJVTHLE-LBGSKTDKSA-N |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CC(=C)C5=CC(=O)C=C[C@]35C |

规范 SMILES |

CC12CCC3C(C1CC4C2O4)CC(=C)C5=CC(=O)C=CC35C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。